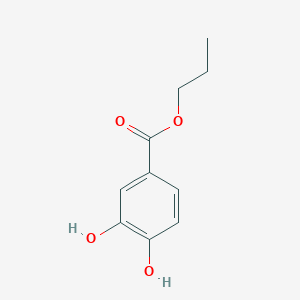

2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid

Overview

Description

2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid, also known as METN, is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to the class of compounds known as trifluoromethylated nicotinic acids, which are characterized by their ability to interact with biological systems and to modify their activities.

Scientific Research Applications

Overview of Nicotinic Acid and Derivatives in Scientific Research

Research on nicotinic acid and its derivatives, including 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid, spans various aspects of biochemistry and pharmacology, focusing primarily on their impact on lipid metabolism, cardiovascular health, and potential anticancer properties. While direct studies on the specified compound are scarce, insights can be drawn from research on nicotinic acid (niacin) and related compounds.

Lipid Metabolism and Cardiovascular Health

Nicotinic acid is renowned for its potent lipid-modifying effects, making it a significant subject of study in the context of cardiovascular disease prevention. It uniquely lowers LDL (low-density lipoprotein) and VLDL (very low-density lipoprotein) cholesterol levels while raising HDL (high-density lipoprotein) cholesterol. This dual action positions nicotinic acid as a critical agent in managing dyslipidemia, a major risk factor for coronary artery disease. Research highlights its efficacy in reducing cardiovascular events and slowing the progression of atherosclerosis, partly attributed to its lipid-mediated mechanisms and emerging evidence of nonlipid-mediated anti-inflammatory effects (Digby, Lee, & Choudhury, 2009).

Anticancer Potential

The anticancer potential of nicotinic acid derivatives, including novel synthetic approaches for creating anticancer drugs, is a burgeoning field of study. Nicotinic acid and its derivatives have displayed a wide array of biological properties conducive to cancer treatment. The development of nicotinamide derivatives, in particular, has been substantial, with these compounds showing promise in anticancer research. Their efficacy against cancer points to the importance of continuing exploration into nicotinic acid derivatives as a basis for new anticancer therapies (Jain, Utreja, Kaur, & Jain, 2020).

Mechanistic Insights and Receptor Interaction

The discovery of the G-protein-coupled receptor 109A (GPR109A) as the receptor for nicotinic acid has opened new avenues for understanding how nicotinic acid mediates its beneficial effects on lipid profiles. This receptor's identification is pivotal in elucidating the mechanisms underlying the favorable alterations in HDL cholesterol induced by nicotinic acid. The receptor interaction suggests a foundation for the development of newer molecules that might retain the benefits of nicotinic acid without its known side effects, offering a platform for future pharmaceutical advancements (Shen & Colletti, 2009).

properties

IUPAC Name |

2-(2-methoxyethoxymethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO4/c1-18-4-5-19-6-8-7(10(16)17)2-3-9(15-8)11(12,13)14/h2-3H,4-6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHPBGRAQNINBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1=C(C=CC(=N1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101028006 | |

| Record name | 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid | |

CAS RN |

380355-55-5 | |

| Record name | 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1beta,5beta)-3,3-Dimethyl-2,4-dioxabicyclo[3.3.0]octa-7-ene-6beta-ol](/img/structure/B3327692.png)

![1,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3327710.png)

![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B3327714.png)

![rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride](/img/structure/B3327726.png)

![Ethyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate](/img/structure/B3327729.png)

![N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine](/img/structure/B3327734.png)

![Thieno[2,3-b]pyridin-5-ylmethanol](/img/structure/B3327747.png)